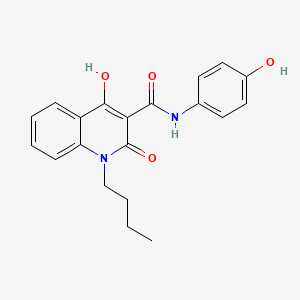
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. BHQ is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. In
Applications De Recherche Scientifique
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of DNA topoisomerase I by binding to the enzyme and preventing it from cleaving and re-ligating DNA strands during replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potency and specificity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a highly potent inhibitor of DNA topoisomerase I and has been shown to have minimal off-target effects. However, one limitation of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, making it important to use caution when working with this compound.
Orientations Futures
There are several potential future directions for the study of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the development of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide analogs with improved potency and selectivity. Another area of research could be the use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs to enhance its anticancer activity. Finally, the potential use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a diagnostic tool for cancer detection could also be explored.
Méthodes De Synthèse
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with n-butylamine and hydroxylamine to form 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.
Propriétés
IUPAC Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-12-22-16-7-5-4-6-15(16)18(24)17(20(22)26)19(25)21-13-8-10-14(23)11-9-13/h4-11,23-24H,2-3,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSPVPBBBMLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)


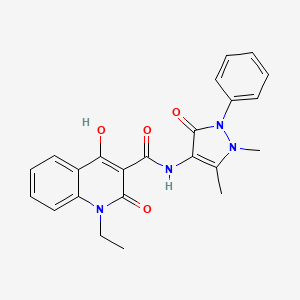

![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
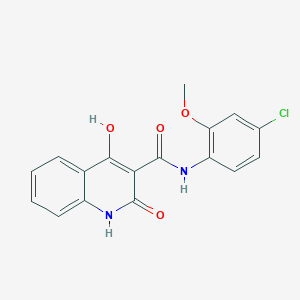
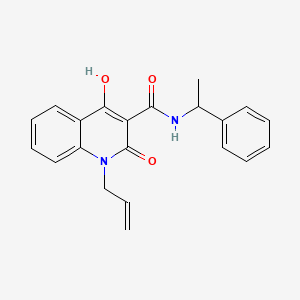

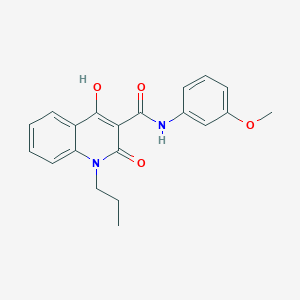

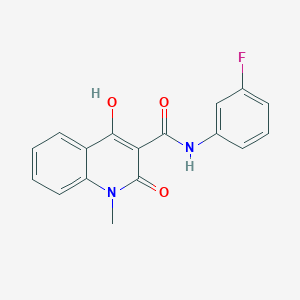
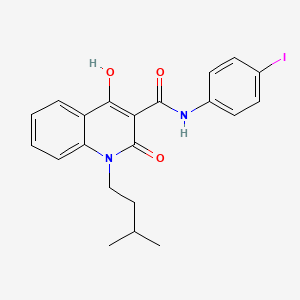
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)